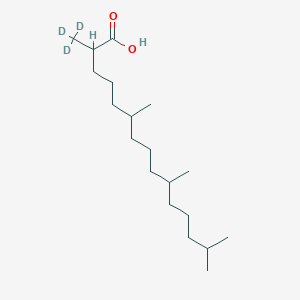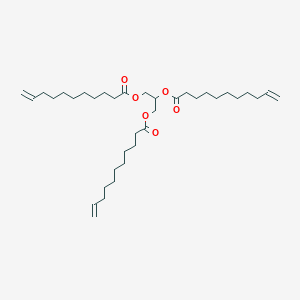
10-Undecenoic acid, 1,2,3-propanetriyl ester
Vue d'ensemble
Description
10-Undecenoic acid, 1,2,3-propanetriyl ester, also known as Glycerin tri-10-undecenoate or Glyceryl triundec-10-enoate, is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions . It has a molecular formula of C36H62O6 and a molecular weight of 590.9 g/mol .
Synthesis Analysis
A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . The 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .Applications De Recherche Scientifique
Antimicrobial Applications
10-Undecenoic acid derivatives have been explored for their antimicrobial properties. Research has shown that novel lipidic triazole derivatives of 10-Undecenoic acid exhibit significant antibacterial and antifungal activities. These compounds have been tested against plant pathogenic microorganisms like Ralstonia solanacearum and Fusarium oxysporum, demonstrating potential as antimicrobial agents .
Polymer Industry
This compound is used as a precursor in the synthesis of bifunctional polymers. Through reactions such as hydroformylation and aminocarbonylation, 10-Undecenoic acid derivatives can be transformed into polymer precursors that are valuable in creating materials with specific properties for industrial applications .
Cosmetic Industry
10-Undecenoic acid and its esters are utilized in the cosmetic industry due to their emollient and skin-conditioning properties. They are often included in formulations for skincare products, providing benefits such as moisturizing and enhancing the texture of the skin.
Pharmaceutical Applications
In the pharmaceutical field, 10-Undecenoic acid derivatives are investigated for their potential therapeutic applications. These compounds are studied for their role in drug delivery systems, leveraging their ability to interact with biological membranes and enhance the delivery of active pharmaceutical ingredients .
Environmental Research
This compound is also explored in environmental research for its potential use in bioremediation. Its derivatives can be used to degrade environmental pollutants, making it a valuable tool in efforts to clean up contaminated sites and reduce environmental impact.
Agrochemical Applications
In agriculture, 10-Undecenoic acid derivatives are used as bioactive agents to protect crops from pathogens. Their antimicrobial properties make them suitable for developing agrochemicals that can help in managing plant diseases and improving crop yields .
Material Science
In material science, 10-Undecenoic acid esters are used to synthesize novel materials with unique properties. These materials can be used in various applications, including coatings, adhesives, and lubricants, due to their ability to form stable and durable films .
Biomedical Research
Biomedical research explores the use of 10-Undecenoic acid derivatives in developing new therapeutic agents. Their ability to interact with biological systems and exhibit bioactivity makes them promising candidates for further investigation in treating various diseases .
Mécanisme D'action
Target of Action
Undecylenic acid, a related compound, is known to exhibit antifungal effects against candida albicans .
Mode of Action
Undecylenic acid, a related compound, is known to inhibit the morphogenesis of candida albicans, preventing the yeast from converting to its hyphal form, which is associated with active infection .
Biochemical Pathways
It’s worth noting that the compound is used in reactions with isocyanate monomers, epoxide monomer, or material having multiple alkene groups to make sealants, coatings, adhesives, and other products .
Result of Action
It’s worth noting that the compound is used in the synthesis of potentially biologically active o- and n-containing macroheterocycles .
Propriétés
IUPAC Name |
2,3-di(undec-10-enoyloxy)propyl undec-10-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWJXRQRYWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1093661-05-2 | |
| Details | Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |
| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201259646 | |
| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoic acid, 1,2,3-propanetriyl ester | |
CAS RN |
93824-29-4 | |
| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93824-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




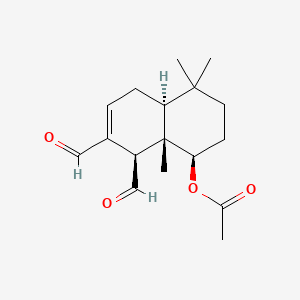


![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
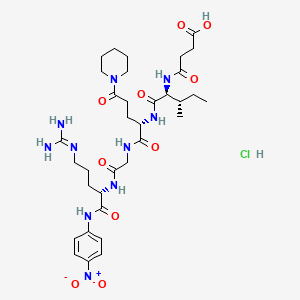
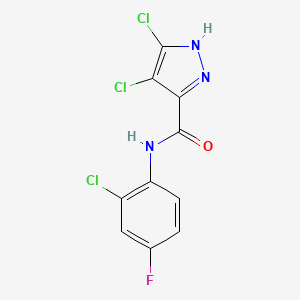
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
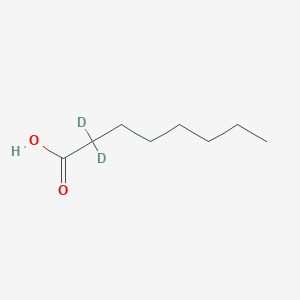
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
